3-Bromo-5-(piperazin-1-yl)phenol
Description
3-Bromo-5-(piperazin-1-yl)phenol is a brominated phenolic compound featuring a piperazine substituent. Its molecular formula is C₁₀H₁₂BrN₃O, with a molecular weight of 270.13 g/mol. The compound combines the electron-withdrawing bromine atom with the electron-donating piperazine group, creating a unique electronic profile that may influence reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C10H13BrN2O |
|---|---|
Molecular Weight |
257.13 g/mol |
IUPAC Name |
3-bromo-5-piperazin-1-ylphenol |
InChI |
InChI=1S/C10H13BrN2O/c11-8-5-9(7-10(14)6-8)13-3-1-12-2-4-13/h5-7,12,14H,1-4H2 |
InChI Key |
LUWAIBICFONJKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC(=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(piperazin-1-yl)phenol typically involves the bromination of 5-(piperazin-1-yl)phenol. One common method includes the reaction of 5-(piperazin-1-yl)phenol with bromine in an organic solvent such as dichloromethane under controlled temperature conditions . The reaction is monitored using thin-layer chromatography (TLC) to ensure the completion of bromination.
Industrial Production Methods
Industrial production of 3-Bromo-5-(piperazin-1-yl)phenol may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(piperazin-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: 5-(piperazin-1-yl)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-(piperazin-1-yl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(piperazin-1-yl)phenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The bromine atom and phenolic group contribute to the compound’s reactivity and binding affinity. These interactions can affect cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
4-Bromo-2-(2-(piperazin-1-yl)ethylimino)methyl)phenol
- Molecular Formula : C₁₃H₁₇BrN₄O
- Key Features: Includes an ethylimino linker between the piperazine and phenol groups.
- Properties : Zinc complexes of this Schiff base derivative demonstrated low toxicity in preclinical studies, with minimal hematological or biochemical disruptions .
2-Methoxy-6-((substituted phenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V1–V8)
- Molecular Weight : ~500–600 g/mol
- Key Features: Incorporates morpholinopyrimidine and substituted phenyl groups.
- Properties: Exhibited anti-inflammatory activity in vitro, attributed to the morpholinopyrimidine moiety’s interaction with inflammatory targets .
- Comparison: The target compound’s simpler structure lacks the morpholinopyrimidine unit, which may limit its anti-inflammatory efficacy but improve synthetic accessibility.
2-(4-(2,3-Dichlorophenyl)piperazin-1-yl)(6-methylpyridin-3-yl)methyl)phenol (4g)
- Molecular Formula : C₂₃H₂₀Cl₂N₄O
- Key Features : Contains dichlorophenyl and pyridinyl substituents.
- Properties : High melting point (208–210°C) and yield (83%), suggesting robust stability .
- Comparison: The dichlorophenyl group in 4g enhances hydrophobicity, whereas 3-Bromo-5-(piperazin-1-yl)phenol’s bromophenol core may offer distinct solubility and bioavailability profiles.
Physicochemical Properties
Q & A
Q. What are the limitations of current synthetic protocols, and how can they be mitigated?
- Answer:
- Low yields in SNAr reactions: Catalytic Cu(I) or microwave-assisted synthesis improves efficiency .
- Deprotection side reactions: Trifluoroacetic acid (TFA) in dichloromethane minimizes Boc-deprotection byproducts .
- Scale-up challenges: Continuous flow reactors enhance reproducibility for intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
